molecular formula C11H13F7O2 B14434134 7-Ethyl-1,1,1,2,2,3,3-heptafluorononane-4,6-dione CAS No. 80284-42-0

7-Ethyl-1,1,1,2,2,3,3-heptafluorononane-4,6-dione

Cat. No.: B14434134
CAS No.: 80284-42-0
M. Wt: 310.21 g/mol
InChI Key: NOSIICKOBIURRM-UHFFFAOYSA-N
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Description

7-Ethyl-1,1,1,2,2,3,3-heptafluorononane-4,6-dione is a fluorinated organic compound characterized by its unique structure, which includes multiple fluorine atoms and a diketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-1,1,1,2,2,3,3-heptafluorononane-4,6-dione typically involves the introduction of fluorine atoms into the carbon chain through fluorination reactions. One common method is the direct fluorination of nonane derivatives using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The diketone functional group can be introduced through oxidation reactions using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The diketone formation can be achieved through catalytic oxidation processes, ensuring high yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone group to alcohols or alkanes.

    Substitution: Fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines or thiols under basic conditions

Major Products:

    Oxidation: Carboxylic acids, esters

    Reduction: Alcohols, alkanes

    Substitution: Amino or thiol derivatives

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a probe for studying enzyme mechanisms and protein interactions due to its unique fluorinated structure.

Industry: Used in the production of specialty polymers and materials with high thermal and chemical stability.

Mechanism of Action

The mechanism of action of 7-Ethyl-1,1,1,2,2,3,3-heptafluorononane-4,6-dione involves its interaction with molecular targets through its fluorinated and diketone functional groups. The fluorine atoms increase the compound’s lipophilicity, enhancing its ability to penetrate biological membranes. The diketone group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

    1,1,1,2,2,3,3-Heptafluorononane: Lacks the diketone functional group, making it less reactive in certain chemical reactions.

    7-Ethyl-1,1,1,2,2,3,3-heptafluorononane-4-one: Contains only one ketone group, resulting in different reactivity and applications.

Uniqueness: 7-Ethyl-1,1,1,2,2,3,3-heptafluorononane-4,6-dione stands out due to its dual functional groups (fluorine and diketone), which confer unique chemical properties and reactivity. This makes it a versatile compound in various scientific and industrial applications.

Properties

CAS No.

80284-42-0

Molecular Formula

C11H13F7O2

Molecular Weight

310.21 g/mol

IUPAC Name

7-ethyl-1,1,1,2,2,3,3-heptafluorononane-4,6-dione

InChI

InChI=1S/C11H13F7O2/c1-3-6(4-2)7(19)5-8(20)9(12,13)10(14,15)11(16,17)18/h6H,3-5H2,1-2H3

InChI Key

NOSIICKOBIURRM-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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